4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine
Overview
Description
4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . For instance, a similar compound targets the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial in humans .
Mode of Action
Pyrazole derivatives are known for their potent antileishmanial and antimalarial activities
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may interfere with the life cycle of these parasites, affecting their survival and proliferation.
Pharmacokinetics
Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion profiles . These properties significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.
Result of Action
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may induce cell death in these parasites, thereby alleviating the symptoms of these diseases.
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-30-17-8-6-15(7-9-17)18-14-19(23-22-18)16-10-12-24(13-11-16)31(28,29)21-5-3-2-4-20(21)25(26)27/h2-9,14,16H,10-13H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDMANJDTMWORF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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